Sub-Nanomolar Cytotoxicity: A 2,100- to 6,420-Fold Increase in Potency Over Doxorubicin
The active metabolite PNU-159682, which is derived from this carboxylic acid intermediate, exhibits a cytotoxic potency that is orders of magnitude greater than the standard anthracycline doxorubicin [1]. In a panel of human tumor cell lines, PNU-159682 demonstrated IC70 values ranging from 0.07 to 0.58 nM. This translates to a 6,420- to 2,100-fold increase in potency compared to doxorubicin in the same assays . This level of potency is critical for achieving sufficient cell killing at the low drug concentrations delivered by an ADC.
| Evidence Dimension | In vitro Cytotoxicity (IC70) |
|---|---|
| Target Compound Data | 0.07 - 0.58 nM |
| Comparator Or Baseline | Doxorubicin: 181 - 1717 nM |
| Quantified Difference | 6,420- to 2,100-fold more potent |
| Conditions | Panel of human tumor cell lines (in vitro culture) |
Why This Matters
This extreme potency is the primary driver for selecting PNU-159682 over conventional chemotherapeutics as an ADC warhead, as it allows for significant tumor cell killing at low, targeted doses.
- [1] Quintieri L, et al. Formation and antitumor activity of PNU-159682, a major metabolite of nemorubicin in human liver microsomes. Clin Cancer Res. 2005 Feb 15;11(4):1608-17. View Source
